An In-Depth Technical Guide to the Biochemical Properties of D-Mannose-13C-1
An In-Depth Technical Guide to the Biochemical Properties of D-Mannose-13C-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical properties of D-Mannose-13C-1, a stable isotope-labeled monosaccharide crucial for tracing and quantifying metabolic pathways. Its application is pivotal in understanding glycosylation, metabolic flux, and the broader roles of mannose in cellular processes.
Core Physicochemical Properties
D-Mannose-13C-1 is chemically identical to its unlabeled counterpart, D-mannose, with the exception of an enriched carbon-13 isotope at the C1 position. This isotopic labeling allows for its detection and differentiation by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Reference |
| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Exact Mass | 181.06674293 Da | [1] |
| CAS Number | 70849-31-9 | [1] |
| Appearance | White solid | [2] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 5 | [1] |
Metabolic Fate and Role in Glycosylation
D-Mannose-13C-1 serves as a powerful tracer to elucidate the intricate pathways of mannose metabolism. Upon entering the cell, it is phosphorylated by hexokinase to form D-mannose-13C-6-phosphate. From this point, it can enter several key metabolic routes, most notably N-linked glycosylation. The ¹³C label is incorporated into glycoproteins and other glycoconjugates, enabling researchers to track their synthesis, turnover, and function.[3][4]
The metabolic journey of D-Mannose-13C-1 is critical in studies of congenital disorders of glycosylation and in understanding the role of glycosylation in cancer and other diseases.[4]
Experimental Protocols
The utility of D-Mannose-13C-1 is realized through its application in various analytical techniques. Below are detailed methodologies for key experiments.
13C-NMR Spectroscopy for Metabolite Identification
Objective: To identify and quantify D-Mannose-13C-1 and its downstream metabolites in a biological sample.
Methodology:
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Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol:chloroform:water, 2:1:1).
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Lyophilize the aqueous phase to obtain a dried metabolite extract.
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Reconstitute the extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
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Filter the sample into a clean 5 mm NMR tube. For optimal results, use a sample concentration of 0.2 to 0.3 millimoles in 0.7 ml of solvent.[5]
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Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Proton decoupling is applied during acquisition to simplify the spectrum.
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Data Analysis:
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Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
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Identify peaks corresponding to D-Mannose-13C-1 and its metabolites based on their characteristic chemical shifts. The C1 signal of D-[1-¹³C]mannose appears around 95.5 ppm (α-pyranose) and 95.2 ppm (β-pyranose).[7]
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Quantify the metabolites by integrating the peak areas relative to the internal standard.
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Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Flux Analysis
Objective: To determine the incorporation of the ¹³C label from D-Mannose-13C-1 into protein-bound amino acids, providing insights into central carbon metabolism.[2][9][10]
Methodology:
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Cell Culture and Labeling:
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Culture cells in a medium containing a known concentration of D-Mannose-13C-1 for a specified period to achieve isotopic steady-state.
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Protein Hydrolysis and Amino Acid Derivatization: [2]
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Harvest the cells and hydrolyze the protein fraction using 6 M HCl at 110°C for 24 hours.
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Dry the hydrolysate and derivatize the amino acids to make them volatile for GC analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
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GC-MS Analysis: [10]
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Separate the derivatized amino acids on a gas chromatograph equipped with a suitable capillary column.
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Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode.
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Acquire mass spectra over a relevant mass range to detect the molecular ions and characteristic fragments of the derivatized amino acids.
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Data Analysis and Flux Calculation: [11][12]
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Determine the mass isotopomer distributions for each amino acid by analyzing the relative abundances of the different isotopologues.
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Correct the raw data for the natural abundance of ¹³C.
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Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model, thereby calculating the intracellular metabolic fluxes.[11][12]
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Conclusion
D-Mannose-13C-1 is an indispensable tool in modern biochemical and biomedical research. Its ability to act as a metabolic tracer provides unparalleled insights into the complex world of carbohydrate metabolism and glycosylation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful isotopic probe in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. omicronbio.com [omicronbio.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169) [hmdb.ca]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
